molecular formula C9H18O2S B8278318 5-Mercapto-2,2-dimethylpentanoic acid ethyl ester

5-Mercapto-2,2-dimethylpentanoic acid ethyl ester

Cat. No. B8278318
M. Wt: 190.31 g/mol
InChI Key: CJEQNDYMODCRLG-UHFFFAOYSA-N
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Patent
US06703422B2

Procedure details

Ethyl 5-bromo-2,2-dimethylpentanoate (9.1 g, 38.4 mmol) in 100 mL EtOH, was treated with thiourea (3.65 g, 48.0 mmol) and KOH (2.69 g, 48.0 mmol) and stirred at rt for 10 minutes. After gentle heating (40-45 C.) for one hour, the solution was cooled and quenched by adding it to a stirred solution of 100 g ice, 100 mL conc. HCl, and 100 mL water. This aqueous layer was then extracted with 3×200 mL methylene chloride. The combined organics were washed with 5% NaHCO3 (2×200 mL), then sat. NH4Cl (300 mL), and dried over Na2SO4 overnight. The organics were evaporated to yield the product as a clear, pale yellow oil (6.57 g, yield 90%). 1H NMR (300 MHz, CDCl3), d (ppm): 4.11 (q, 2H, J 7.1); 2.47 (t, 2H, J 6.9); 1.70-1.46 (m, 4H); 1.25 (t, 3H, J 7.1); 1.17 (s, 6H). 13C NMR (75 MHz, CDCl3), d (ppm): 177.5, 60.1, 41.9, 39.7, 32.3, 25.00, 24.95, 14.1.
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step One
Name
Quantity
2.69 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
90%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][C:5]([CH3:12])([CH3:11])[C:6]([O:8][CH2:9][CH3:10])=[O:7].NC(N)=[S:15].[OH-].[K+]>CCO>[SH:15][CH2:2][CH2:3][CH2:4][C:5]([CH3:12])([CH3:11])[C:6]([O:8][CH2:9][CH3:10])=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
BrCCCC(C(=O)OCC)(C)C
Name
Quantity
3.65 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
2.69 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After gentle heating (40-45 C.) for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by adding it to a stirred solution of 100 g ice, 100 mL conc. HCl, and 100 mL water
EXTRACTION
Type
EXTRACTION
Details
This aqueous layer was then extracted with 3×200 mL methylene chloride
WASH
Type
WASH
Details
The combined organics were washed with 5% NaHCO3 (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
sat. NH4Cl (300 mL), and dried over Na2SO4 overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organics were evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
SCCCC(C(=O)OCC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.57 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.